1-Bromo-2,2-dimethylbutane 1-Bromo-2,2-dimethylbutane
Brand Name: Vulcanchem
CAS No.: 62168-42-7
VCID: VC2355718
InChI: InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3
SMILES: CCC(C)(C)CBr
Molecular Formula: C6H13B
Molecular Weight: 165.07 g/mol

1-Bromo-2,2-dimethylbutane

CAS No.: 62168-42-7

Cat. No.: VC2355718

Molecular Formula: C6H13B

Molecular Weight: 165.07 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,2-dimethylbutane - 62168-42-7

Specification

CAS No. 62168-42-7
Molecular Formula C6H13B
Molecular Weight 165.07 g/mol
IUPAC Name 1-bromo-2,2-dimethylbutane
Standard InChI InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3
Standard InChI Key YEAAJBCWOAEKNF-UHFFFAOYSA-N
SMILES CCC(C)(C)CBr
Canonical SMILES CCC(C)(C)CBr

Introduction

Chemical Identity and Structure

1-Bromo-2,2-dimethylbutane, identified by CAS number 62168-42-7, has the molecular formula C₆H₁₃Br and a molecular weight of 165.07100 g/mol . The compound features a primary bromine atom attached to a carbon chain with a 2,2-dimethyl branching pattern. This structural arrangement creates a distinctive reactivity profile compared to other bromoalkanes.

The compound is also known by several synonyms including "neohexyl bromide" and "3,3-Dimethylbutylbromid" in the chemical literature . Its structure can be represented through various identifiers including:

Structural Identifiers

The structural characteristics of 1-bromo-2,2-dimethylbutane can be represented through various chemical notation systems as outlined in Table 1.

Table 1: Structural Identifiers of 1-Bromo-2,2-dimethylbutane

Identifier TypeValue
IUPAC Name1-bromo-2,2-dimethylbutane
Molecular FormulaC₆H₁₃Br
Exact Mass164.02000
LogP2.81750
CAS Number62168-42-7

The compound consists of a central carbon backbone with two methyl groups branching from the second carbon position. The bromine atom is attached to the terminal carbon, creating a primary alkyl bromide with significant steric hindrance at the adjacent position.

Physical and Chemical Properties

The physical and chemical properties of 1-bromo-2,2-dimethylbutane influence its behavior in various chemical reactions and applications. While some properties remain undocumented in the available literature, key characteristics can be identified and compared with similar compounds.

Physical Properties

1-Bromo-2,2-dimethylbutane exists as a colorless liquid under standard conditions, consistent with other medium-chain alkyl bromides. Despite limited experimental data in the literature, some physical properties can be determined or estimated based on its structural features.

Table 2: Physical Properties of 1-Bromo-2,2-dimethylbutane

PropertyValueNotes
Physical StateColorless liquidAt standard temperature and pressure
Molecular Weight165.07100 g/molCalculated from molecular formula
DensityNot available in literatureExpected to be similar to other C₆ bromoalkanes
Boiling PointNot available in literatureExpected to be higher than unbranched isomers
Melting PointNot available in literatureExpected to be lower than corresponding iodide
LogP2.81750Indicates moderate lipophilicity

The branched structure of this compound, specifically the presence of two methyl groups at the 2-position, creates significant steric hindrance that affects its physical properties and chemical reactivity compared to unbranched isomers.

Chemical Reactivity

The chemical reactivity of 1-bromo-2,2-dimethylbutane is primarily determined by the presence of the bromine atom and the steric influence of the two methyl groups at the adjacent carbon position.

Nucleophilic Substitution Reactions

As a primary alkyl bromide, 1-bromo-2,2-dimethylbutane can undergo nucleophilic substitution reactions, though with reduced reactivity compared to unbranched analogs due to the steric hindrance from the adjacent quaternary carbon center. Two primary mechanisms are possible:

  • SN2 (Substitution Nucleophilic Bimolecular):

    • Proceeds with inversion of configuration

    • Rate dependent on both substrate and nucleophile concentrations

    • Hindered by the bulky neighboring groups

  • SN1 (Substitution Nucleophilic Unimolecular):

    • Less common for primary halides

    • May occur under specific conditions that favor carbocation formation

    • Results in racemization if a stereocenter is involved

Elimination Reactions

Under basic conditions, 1-bromo-2,2-dimethylbutane can undergo elimination reactions to form alkenes:

  • E2 (Elimination Bimolecular):

    • Requires a strong base

    • Proceeds through an anti-periplanar arrangement

    • Can compete with SN2 reactions

  • E1 (Elimination Unimolecular):

    • Less common for primary halides

    • May occur under conditions that favor carbocation formation

    • Can compete with SN1 reactions

Organometallic Chemistry

1-Bromo-2,2-dimethylbutane can serve as a precursor for organometallic reagents:

  • Grignard Reagent Formation:

    • Reaction with magnesium in anhydrous ether

    • Forms 2,2-dimethylbutylmagnesium bromide

    • Useful for carbon-carbon bond formation

  • Lithium Reagent Formation:

    • Reaction with lithium metal

    • Forms 2,2-dimethylbutyllithium

    • Highly reactive organolithium compound

Comparison with Related Compounds

Comparing 1-bromo-2,2-dimethylbutane with structurally related compounds provides insight into how structural variations affect chemical properties and reactivity.

Table 3: Comparison of 1-Bromo-2,2-dimethylbutane with Related Compounds

CompoundMolecular FormulaStructural FeatureExpected Reactivity
1-Bromo-2,2-dimethylbutaneC₆H₁₃BrPrimary bromide with quaternary β-carbonModerate SN2 reactivity, hindered by adjacent quaternary carbon
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)C₅H₁₁BrPrimary bromide with quaternary β-carbonLow SN2 reactivity due to extreme steric hindrance
1-Bromo-2-methylbutaneC₅H₁₁BrPrimary bromide with tertiary β-carbonHigher SN2 reactivity than 1-bromo-2,2-dimethylbutane
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butaneC₇H₁₅BrSContains both bromine and methylsulfanyl groupsComplex reactivity due to multiple functional groups

The presence of two methyl groups at position 2 in 1-bromo-2,2-dimethylbutane creates significant steric hindrance that affects its reactivity compared to less branched analogs. This steric effect is particularly important in nucleophilic substitution reactions, where the approach of the nucleophile to the reaction center is impeded by the bulky neighboring groups.

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